molecular formula C8H12N2O3 B2940576 5-(1H-imidazol-1-yloxy)pentanoic acid CAS No. 477869-93-5

5-(1H-imidazol-1-yloxy)pentanoic acid

Cat. No. B2940576
CAS RN: 477869-93-5
M. Wt: 184.195
InChI Key: JULAFOKTTRWDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-imidazol-1-yloxy)pentanoic acid is a chemical compound with the molecular formula C8H12N2O3 . It has an average mass of 184.193 Da and a monoisotopic mass of 184.084793 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C8H12N2O3/c11-8(12)3-1-2-6-13-10-5-4-9-7-10/h4-5,7H,1-3,6H2,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found .

Scientific Research Applications

Nitric Oxide Synthase Inhibition

S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid and S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid have been investigated as inhibitors of nitric oxide synthases (NOS). These compounds are part of the design for more potent inhibitors targeting various isoforms of NOS, with applications potentially relevant in treatments for conditions associated with NOS activity (Ulhaq et al., 1998).

Metal-Organic Frameworks (MOFs)

Cobalt(II) complexes of a new imidazolium-tagged thiadiazole ligand have been developed, showcasing the utility of imidazole derivatives in constructing MOFs with potential applications in catalysis, gas storage, and separation technologies (Huxel & Klingele, 2015).

Bone Imaging Agents

Novel 99mTc-labeled bisphosphonates derivatives, including 1-hydroxy-5-(2-methyl-1H-imidazol-1-yl)pentane-1,1-diyldiphosphonic acid, have been synthesized for use in bone imaging. These derivatives show high uptake in skeletal systems and rapid clearance from soft tissues, indicating their potential as superior bone imaging agents (Qiu et al., 2011).

Antimicrobial Studies

Imidazole analogs, including 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid derivatives, have been synthesized and evaluated for their antimicrobial activity against fungi and bacteria. These compounds provide a basis for developing new antimicrobial agents with potent bioactivity (Dahiya, 2008).

Safety and Hazards

The safety information available indicates that 5-(1H-imidazol-1-yloxy)pentanoic acid may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-imidazol-1-yloxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-8(12)3-1-2-6-13-10-5-4-9-7-10/h4-5,7H,1-3,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULAFOKTTRWDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)OCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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